molecular formula C15H18N2O4S B2949113 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide CAS No. 671201-14-2

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2949113
CAS No.: 671201-14-2
M. Wt: 322.38
InChI Key: IAMKIBRUNLLINZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide is a sulfonamide-acetamide hybrid compound characterized by a 2,5-dimethylbenzenesulfonamido moiety linked to an acetamide backbone, with a furan-2-ylmethyl substituent on the nitrogen atom. This structure confers unique electronic and steric properties, distinguishing it from related compounds. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory effects, while the furan moiety may enhance bioavailability or target-specific interactions .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-5-6-12(2)14(8-11)22(19,20)17-10-15(18)16-9-13-4-3-7-21-13/h3-8,17H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMKIBRUNLLINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the sulfonamide intermediate.

    Formation of the acetamide group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides and acetamides.

Scientific Research Applications

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between the target compound and analogous molecules.

Compound Name Structural Features Key Properties Biological Relevance References
2-(2,5-Dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide 2,5-Dimethylbenzenesulfonamido group; furan-2-ylmethyl substituent Moderate polarity due to sulfonamido and furan groups; potential for H-bonding Likely targets sulfonamide-sensitive enzymes or receptors
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e) 2,6-Dimethylphenoxy group; diphenylhexan backbone; chiral centers Higher steric bulk; enhanced rigidity from aromatic rings Antimicrobial or antiviral applications (common for diphenylhexan derivatives)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and methylsulfonyl groups; chloro-substituted phenyl Strong electron-withdrawing groups; crystalline via C–H⋯O interactions Intermediate for heterocyclic synthesis (e.g., thiadiazoles, quinolines)
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (Compound 7) Dimethylamino-methylfuran; nitroacetamide; sulphanyl group Increased solubility (dimethylamino); redox-sensitive (sulphanyl) Ranitidine-related synthesis; potential gastroprotective activity

Structural and Electronic Comparisons

  • Substituent Effects: The 2,5-dimethylbenzenesulfonamido group in the target compound provides moderate electron-donating effects compared to the 2,6-dimethylphenoxy group in Compound e . The latter’s para-methyl substitution may enhance steric hindrance, limiting enzyme active-site binding. The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions, unlike the target compound’s dimethylbenzenesulfonamido group .
  • The sulphanyl group in Compound 7 () introduces redox sensitivity, whereas the target’s sulfonamido group offers metabolic stability .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide
  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 295.34 g/mol

The compound features a sulfonamide group, which is known for various biological activities, including antibacterial and antitumor properties. The presence of the furan moiety may contribute to its pharmacological effects.

Antibacterial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antibacterial properties. A study conducted on various sulfonamide derivatives revealed that modifications to the aromatic ring could enhance activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antitumor Activity

Sulfonamides have also been studied for their antitumor potential. A related compound, N,N-dimethylacetamide, was evaluated in clinical settings and demonstrated some efficacy in cancer treatment, although side effects were noted . The structural similarity suggests that this compound may also exhibit similar properties.

The proposed mechanism involves inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this pathway, the compound could effectively inhibit bacterial growth .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. Results indicated that modifications to the sulfonamide structure could lead to increased cytotoxicity against specific cancer types .
  • Animal Models :
    • In vivo studies using murine models showed that administration of related sulfonamide compounds led to significant tumor size reduction compared to control groups. This suggests potential therapeutic applications for the compound in oncology .

Research Findings Summary

Study TypeFindings
In VitroEnhanced antibacterial activity against gram-positive bacteria; cytotoxicity in cancer cells.
In VivoTumor size reduction in murine models; potential for further development in cancer therapy.
Mechanism of ActionInhibition of DHPS leading to disrupted folate synthesis in bacteria.

Q & A

Q. Key Considerations :

  • Monitor reaction temperatures to avoid decomposition of the sulfonamide group.
  • Validate intermediates via 1H^1H-NMR and LC-MS to confirm regioselectivity.

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for:

  • Bond Geometry : Verify bond lengths (e.g., S–N = 1.63 Å typical for sulfonamides) and angles (e.g., C–S–O ~104°), which are sensitive to electronic effects .
  • Torsional Analysis : Assess deviations in the sulfonamide group (e.g., O–S–N–C torsion angles) caused by steric hindrance from 2,5-dimethyl substituents .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., C–H⋯O) or π-π stacking between furan and benzene rings, which influence solubility and stability .

Example : In analogous N-(substituted phenyl)acetamides, nitro group torsion angles deviated by 16.7° due to steric clashes, altering packing motifs .

Advanced: How to design experiments to evaluate bioactivity against neurological targets?

Methodological Answer :
Target Selection : Prioritize receptors with known furan or sulfonamide interactions (e.g., adenosine A2A_{2A} receptors, glutamate transporters) .
Assay Design :

In Vitro Binding : Use radioligand displacement assays (e.g., 3H^3H-SCH58261 for A2A_{2A}) to measure IC50_{50} values.

Functional Activity : Employ cAMP accumulation assays in HEK293 cells transfected with target receptors .

Control Compounds : Include VU0418506 (positive allosteric modulator) and haloperidol (negative control) to benchmark activity .

Q. Data Interpretation :

  • Compare dose-response curves to assess efficacy (% Emax) and potency (EC50_{50}).
  • Cross-validate with molecular docking to map interactions (e.g., furan oxygen with Ser277^{277} in A2A_{2A} receptors) .

Advanced: How to address contradictions in solubility data across studies?

Methodological Answer :
Root Cause Analysis :

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility. Use SC-XRD and DSC (differential scanning calorimetry) to characterize polymorphs .
  • pH Dependence : Protonation of the sulfonamide group (pKa ~10) increases solubility in acidic buffers. Measure solubility across pH 1–7 using shake-flask methods .

Q. Mitigation Strategies :

  • Standardize solvent systems (e.g., 0.1 M HCl for acidic conditions).
  • Report polymorphic form and storage conditions (e.g., hygroscopicity) in metadata .

Advanced: What analytical techniques optimize purity assessment?

Methodological Answer :
Multi-Technique Validation :

HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm.

1H^1H-NMR Integration : Quantify residual solvents (e.g., DMSO-d6_6) and byproducts (e.g., unreacted sulfonyl chloride).

Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Case Study : A related acetamide showed 95% purity via HPLC but 3% residual acetic anhydride via NMR, highlighting the need for complementary methods .

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